(R)-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide
(R)-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide
Brand Name:
Vulcanchem
CAS No.:
132055-99-3
VCID:
VC0157668
InChI:
InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)/t4-/m1/s1
SMILES:
CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Molecular Formula:
C9H9FN4O5
Molecular Weight:
272.19 g/mol
(R)-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide
CAS No.: 132055-99-3
Main Products
VCID: VC0157668
Molecular Formula: C9H9FN4O5
Molecular Weight: 272.19 g/mol
CAS No. | 132055-99-3 |
---|---|
Product Name | (R)-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide |
Molecular Formula | C9H9FN4O5 |
Molecular Weight | 272.19 g/mol |
IUPAC Name | (2R)-2-(5-fluoro-2,4-dinitroanilino)propanamide |
Standard InChI | InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)/t4-/m1/s1 |
Standard InChIKey | NEPLBHLFDJOJGP-SCSAIBSYSA-N |
Isomeric SMILES | C[C@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
SMILES | CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
Canonical SMILES | CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
PubChem Compound | 125721 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume